3-Iodo-4-methoxybenzoic acid

Overview

Description

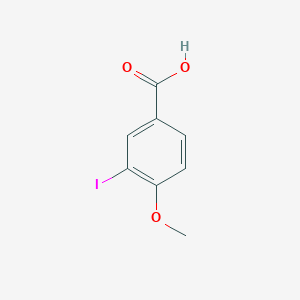

3-Iodo-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 g/mol . The IUPAC name for this compound is 3-iodo-4-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methoxybenzoic acid consists of an iodine atom and a methoxy group attached to a benzoic acid moiety . The compound has a total of 12 heavy atoms . The InChI representation of the molecule isInChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) . Physical And Chemical Properties Analysis

3-Iodo-4-methoxybenzoic acid is a solid at 20 degrees Celsius . It has a melting point of 243 degrees Celsius . The compound has a XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications

Chemical Synthesis

3-Iodo-4-methoxybenzoic acid is a chemical compound that is often used in scientific research, particularly in the field of chemical synthesis . It’s used as a building block in the synthesis of more complex molecules, contributing its unique structural features to the final product .

Pharmaceutical Research

This compound exhibits diverse applications in pharmaceutical synthesis. It can be used in the development of new drugs, where its specific chemical structure may contribute to the therapeutic effects of the final product.

Organic Reactions

3-Iodo-4-methoxybenzoic acid is also used in organic reactions. Its iodine atom can act as a good leaving group, making it useful in substitution reactions. Additionally, the methoxy group can participate in various reactions, such as demethylation or methylation.

Safety and Hazards

3-Iodo-4-methoxybenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant .

properties

IUPAC Name |

3-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSYSWRPCCSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347638 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-methoxybenzoic acid | |

CAS RN |

68507-19-7 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What makes 3-iodo-4-methoxybenzoic acid methylester a suitable substrate for Suzuki cross-coupling reactions?

A1: 3-Iodo-4-methoxybenzoic acid methylester is a valuable substrate in Suzuki cross-coupling reactions due to the presence of the iodine atom. This halogen serves as a good leaving group, allowing for the palladium catalyst to insert and facilitate the coupling reaction with various aryl boronates. [, ]

Q2: What challenges are associated with using sterically hindered aryl boronates in Suzuki reactions with 3-iodo-4-methoxybenzoic acid methylester?

A2: The research specifically investigates the effectiveness of Suzuki cross-coupling reactions using sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester. [, ] The steric hindrance posed by bulky substituents on the aryl boronate can hinder the reaction by making it difficult for the two coupling partners to adopt the necessary transition state for bond formation. This can lead to lower yields and slower reaction rates. The research likely explores reaction conditions and catalyst systems that can overcome these challenges and facilitate the coupling of these challenging substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)

![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)